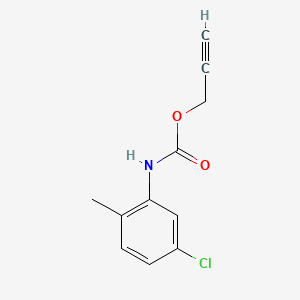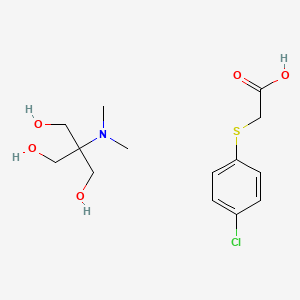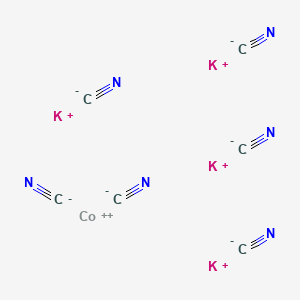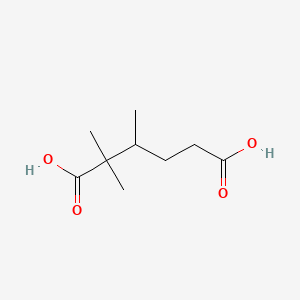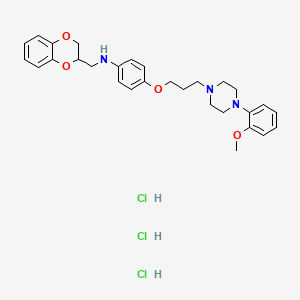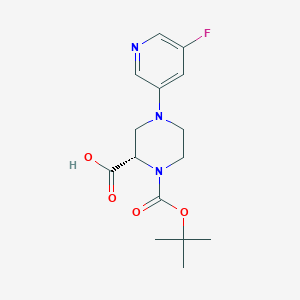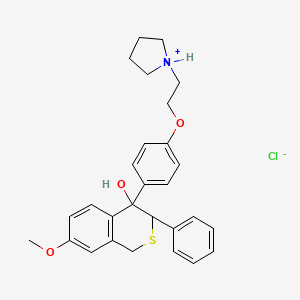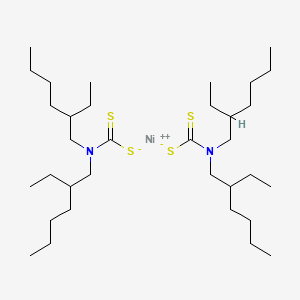
Nickel di-2-ethylhexyldithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel di-2-ethylhexyldithiocarbamate is a coordination complex that belongs to the family of dithiocarbamates. These compounds are characterized by the presence of two sulfur atoms that act as binding sites for metal coordination. This compound is known for its diverse structural properties and extensive applications in various fields, including medicine, catalysis, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nickel di-2-ethylhexyldithiocarbamate can be synthesized through the reaction of nickel salts with di-2-ethylhexyldithiocarbamate ligands. The reaction typically involves the use of nickel(II) chloride or nickel(II) sulfate as the nickel source and sodium di-2-ethylhexyldithiocarbamate as the ligand. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Nickel di-2-ethylhexyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: Nickel(II) in the complex can be reduced to nickel(I) under specific conditions.
Substitution: The dithiocarbamate ligands can be substituted with other ligands, leading to the formation of different nickel complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of other sulfur-containing ligands or phosphines.
Major Products Formed
The major products formed from these reactions include various nickel complexes with different oxidation states and coordination environments. These products have distinct properties and applications depending on the nature of the ligands and the reaction conditions .
Aplicaciones Científicas De Investigación
Nickel di-2-ethylhexyldithiocarbamate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of nickel di-2-ethylhexyldithiocarbamate involves the coordination of the nickel ion with the sulfur atoms of the dithiocarbamate ligands. This coordination enhances the stability and reactivity of the complex. The compound can interact with various molecular targets, including enzymes and DNA, through its metal center and sulfur atoms. These interactions can modulate biological processes and pathways, leading to its observed effects in antibacterial, antifungal, and anticancer activities .
Comparación Con Compuestos Similares
Nickel di-2-ethylhexyldithiocarbamate can be compared with other dithiocarbamate complexes, such as:
- Zinc di-2-ethylhexyldithiocarbamate
- Copper di-2-ethylhexyldithiocarbamate
- Manganese di-2-ethylhexyldithiocarbamate
Uniqueness
This compound is unique due to its specific coordination geometry and the ability to form stable complexes with nickel ions. This stability and reactivity make it particularly useful in applications requiring robust metal-ligand interactions .
List of Similar Compounds
- Zinc di-2-ethylhexyldithiocarbamate
- Copper di-2-ethylhexyldithiocarbamate
- Manganese di-2-ethylhexyldithiocarbamate
Propiedades
Número CAS |
14428-08-1 |
|---|---|
Fórmula molecular |
C34H68N2NiS4 |
Peso molecular |
691.9 g/mol |
Nombre IUPAC |
N,N-bis(2-ethylhexyl)carbamodithioate;nickel(2+) |
InChI |
InChI=1S/2C17H35NS2.Ni/c2*1-5-9-11-15(7-3)13-18(17(19)20)14-16(8-4)12-10-6-2;/h2*15-16H,5-14H2,1-4H3,(H,19,20);/q;;+2/p-2 |
Clave InChI |
GJAIWWXDQOUKDC-UHFFFAOYSA-L |
SMILES canónico |
CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



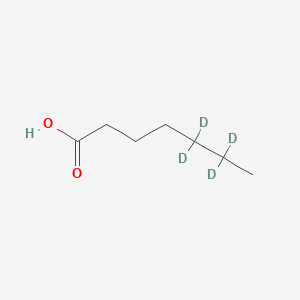

![sodium;(2Z)-2-[(3R,4S,8S,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B13735817.png)
![N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B13735819.png)
